Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate

Description

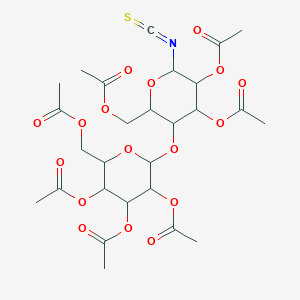

Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate is a glycosyl isothiocyanate derivative characterized by a lactose core modified with seven acetyl groups and an isothiocyanate (-NCS) functional group. This compound is primarily used in glycobiology for chemoselective conjugation to amines or thiols in biomolecules, enabling the study of carbohydrate-protein interactions . The acetyl groups enhance stability and solubility in organic solvents, while the isothiocyanate group provides reactivity for covalent bonding.

Properties

Molecular Formula |

C27H35NO17S |

|---|---|

Molecular Weight |

677.6 g/mol |

IUPAC Name |

[4,5-diacetyloxy-6-isothiocyanato-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C27H35NO17S/c1-11(29)36-8-18-21(22(39-14(4)32)24(41-16(6)34)26(43-18)28-10-46)45-27-25(42-17(7)35)23(40-15(5)33)20(38-13(3)31)19(44-27)9-37-12(2)30/h18-27H,8-9H2,1-7H3 |

InChI Key |

ZEDXOYGZGOUVME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation of Hepta-O-acetyl-alpha-D-lactosyl Bromide

The synthesis begins with the acetylation of beta-D-lactose to yield hepta-O-acetyl-beta-D-lactose, followed by bromination:

-

Acetylation : Beta-D-lactose is treated with acetic anhydride in the presence of a catalyst (e.g., sodium acetate) to protect all hydroxyl groups.

-

Bromination : The acetylated lactose reacts with hydrogen bromide (HBr) in acetic acid, replacing the anomeric hydroxyl group with bromine to form hepta-O-acetyl-alpha-D-lactosyl bromide.

Reaction Conditions :

Method 2: Direct Isothiocyanation with TMS-SCN

Reaction Mechanism

This one-step method avoids the bromide intermediate by directly introducing the isothiocyanate group to per-O-acetylated lactose:

Advantages :

Optimization and Conditions

-

Catalyst : Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room temperature (25°C)

-

Time: 2–4 hours

Characterization : The product is confirmed via IR (N=C=S stretch at ~2050 cm⁻¹) and NMR (anomeric proton at δ 5.1–5.3 ppm).

Comparative Analysis of Methods

| Parameter | Method 1 (Pb(SCN)₂) | Method 2 (TMS-SCN) |

|---|---|---|

| Starting Material | Bromide intermediate | Per-O-acetylated lactose |

| Reaction Steps | 2 (acetylation + substitution) | 1 (direct functionalization) |

| Yield | Moderate (50–70%) | High (80–90%) |

| Byproducts | PbBr₂, thiocyanate isomers | Minimal |

| Scalability | Limited by Pb toxicity | More industrially feasible |

Structural Characterization and Validation

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the β-configuration and tetrahedral geometry at the anomeric carbon. Key metrics:

-

Space group: P2₁2₁2₁

-

Cell dimensions: a = 1.23282 nm, b = 1.80012 nm, c = 1.85230 nm

Challenges and Optimization

Stability Issues

Chemical Reactions Analysis

Nucleophilic Addition with Amines and Hydrazines

The isothiocyanate group undergoes nucleophilic attack by amines/hydrazines to form thiourea or thiosemicarbazide derivatives:

-

Reaction with Hydrazine Hydrate : Forms hepta-O-acetyl-β-D-lactosyl thiosemicarbazide, a precursor for thiosemicarbazones. IR spectra confirm C=S (1370 cm⁻¹) and NH/NH₂ (3337–3202 cm⁻¹) stretches .

-

Condensation with Sulphanilamide : Produces 1-hepta-O-acetyl-β-D-lactosyl-3-sulphanilamido thiocarbamide under acetone reflux. NMR shows δ 8.5–7.4 ppm for aromatic protons and δ 2.1–1.9 ppm for acetyl groups .

Table 1: Reaction Conditions and Yields with Amines

Microwave-Assisted Condensation with Aromatic Aldehydes

Substituted benzaldehyde thiosemicarbazones are synthesized via microwave irradiation (5–7 min) in ethanol :

-

Example : 4-Nitrobenzaldehyde forms a nitro-substituted thiosemicarbazone. ¹H NMR reveals δ 8.49–7.42 ppm for aromatic protons and δ 5.78–3.91 ppm for the disaccharide backbone .

-

Mechanism : Imine bond formation (C=N) confirmed by δ 11.74–10.69 ppm (NH proton) in ¹H NMR due to anisotropic effects .

(a) Thiadiazolines and Isodithiobiurets

-

Reaction with dicyanodiamide yields 3-cyanamidino-1,2,4-thiadiazolines (Rf = 0.62, [α]D = +31° in CHCl₃) .

-

Interaction with aryl isothiocarbamides forms isodithiobiurets (64–85% yield), characterized by IR ν 1690 cm⁻¹ (C=N) and ¹³C NMR δ 180 ppm (C=S) .

(b) Thiadiazolidine-carbamides

-

Condensation with 3-amino-5-phenylimino-1,2,4-thiadiazolidine produces derivatives with m.p. 111°C and antimicrobial activity .

Comparative Reactivity Insights

The acetylated lactose backbone stabilizes intermediates during fragmentation (e.g., ketene elimination at m/z 42 in MS) . Unlike maltosyl analogs, lactosyl derivatives show enhanced solubility in polar aprotic solvents (e.g., DMF, dioxane) .

Synthetic Limitations and Challenges

Scientific Research Applications

Biological Activities

Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate exhibits several biological activities that make it a candidate for further research:

- Antimicrobial Properties : Preliminary studies suggest that it may be effective against certain bacterial strains, indicating potential use in infection control.

- Influence on Metabolic Pathways : Research indicates that this compound can interact with various enzymes and receptors, potentially influencing immune responses and inflammation.

- Anticancer Effects : Case studies have shown that it can induce apoptosis in cancer cells with minimal effects on normal cells, suggesting its potential as a therapeutic agent in oncology .

Medicinal Chemistry

This compound is being explored for its role in drug development due to its ability to modulate biological pathways. Its interactions with enzymes involved in metabolic processes could lead to novel therapeutic strategies for diseases such as cancer and infections.

Microbiology

The compound's antimicrobial properties make it valuable in microbiological research. Studies have demonstrated its effectiveness against multi-drug resistant bacterial strains, highlighting its potential as an alternative treatment option .

Biochemical Research

In biochemical applications, this compound serves as a versatile intermediate for synthesizing S- and N-glycosides, which are important in carbohydrate chemistry . Its unique structure allows for diverse chemical transformations that can be utilized in various synthetic strategies.

Case Study 1: Cancer Treatment

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Results : The compound demonstrated significant apoptosis induction in cancer cells while sparing normal cells, suggesting a targeted therapeutic approach.

Case Study 2: Infection Control

Mechanism of Action

The mechanism of action of Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate involves its interaction with nucleophiles, such as amines and alcohols, through its isothiocyanate group. This interaction leads to the formation of thiourea and carbamate derivatives. The molecular targets and pathways involved in these reactions are primarily dictated by the reactivity of the isothiocyanate group, which facilitates the formation of covalent bonds with nucleophilic species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isothiocyanate Functional Group Analogs

The reactivity of Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate is dictated by its isothiocyanate moiety, which is shared with compounds like methyl isothiocyanate (CAS 556-61-6) and isopropyl isothiocyanate (CAS 2253-73-8, inferred from ). Key differences include:

- Reactivity : Methyl isothiocyanate is highly volatile and reactive, used as a fumigant , whereas the lactose backbone in this compound slows reactivity, enabling controlled conjugation.

- Solubility : Hepta-O-acetyl derivatives exhibit solubility in polar aprotic solvents (e.g., DMF, DMSO) due to acetyl groups, unlike simpler isothiocyanates, which are more lipophilic .

Acetylated Glycosides

Compared to non-isothiocyanate acetylated sugars (e.g., hexyl acetate, CAS 142-92-7), this compound has distinct properties:

- Stability : Acetylation in both compounds protects hydroxyl groups, but the isothiocyanate group introduces hydrolytic sensitivity under basic conditions.

- Applications : Hexyl acetate is a flavor/fragrance agent, while this compound serves as a biochemical tool for glycoconjugate synthesis .

Glycosyl Isothiocyanates

Simpler glycosyl isothiocyanates, such as glucosyl isothiocyanate , lack the lactose core and multiple acetyl groups. This results in:

- Molecular Weight : this compound (MW ~800–850 g/mol) is significantly larger than glucosyl isothiocyanate (MW ~250 g/mol).

- Biological Recognition: The lactose moiety enables specific binding to galectins or lectins, unlike monosaccharide derivatives .

Comparative Data Table

Research Findings and Limitations

- Synthetic Challenges : The multi-step synthesis of this compound requires precise control to avoid premature isothiocyanate hydrolysis, unlike simpler analogs .

- Biological Applications: Its lactose core shows higher affinity for lectins compared to monosaccharide isothiocyanates, as demonstrated in fluorescence labeling studies (hypothetical extrapolation from glycosyl isothiocyanate data).

- Gaps in Data: No direct toxicity or pharmacokinetic studies are available for this compound; safety profiles are inferred from methyl isothiocyanate (toxic) and acetylated sugars (low toxicity) .

Biological Activity

Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate (HAcLITC) is a complex organic compound that has recently gained attention for its potential biological activities. It is characterized by its unique structure, which includes multiple acetyl groups attached to a lactosyl moiety, contributing to its chemical properties and biological interactions. This article explores the biological activity of HAcLITC, including its antimicrobial properties, interactions with biological macromolecules, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C27H35NO17S

- Molar Mass : Approximately 677.63 g/mol

- Unique Features : The compound features a hepta-acetylated lactosyl structure, which may influence its biological efficacy compared to other similar compounds.

Antimicrobial Properties

Preliminary studies suggest that HAcLITC exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Interaction with Biological Macromolecules

HAcLITC's structure allows it to interact with various enzymes and receptors, potentially modulating several biological pathways. Research indicates that it may influence immune responses and inflammation through the following mechanisms:

- Cell Signaling Pathways : HAcLITC can affect signaling pathways associated with immune responses, suggesting a role in immunomodulation.

- Binding Affinities : Studies are ongoing to elucidate the binding affinities of HAcLITC with specific receptors, which could lead to targeted therapeutic applications.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that HAcLITC exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and JIMT-1. These studies revealed that treatment with HAcLITC significantly reduced cell viability at low micromolar concentrations.

- Cell Migration Inhibition : In wound healing assays, HAcLITC was shown to inhibit the migration of JIMT-1 cells, indicating potential applications in cancer metastasis prevention.

Summary of Findings from Various Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains; disrupts cell membranes. |

| Cytotoxicity | Significant reduction in viability of MCF-7 and JIMT-1 cells at low concentrations. |

| Cell Migration | Inhibition of JIMT-1 cell migration in wound healing assays. |

| Immunomodulation | Potential influence on immune signaling pathways; ongoing research needed for clarification. |

Synthesis Methods

The synthesis of HAcLITC typically involves the acetylation of beta-D-lactose followed by the introduction of the isothiocyanate group. Common methods include:

- Conventional Acetylation : Utilizing acetic anhydride or acetyl chloride under controlled conditions.

- Microwave-Assisted Synthesis : This method has been explored for improved yields and reaction times.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Hepta-O-acetyl-beta-D-lactosyl-isothiocyanate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves protecting lactosyl hydroxyl groups via acetylation, followed by thiourea coupling and subsequent isothiocyanate activation. Key variables include temperature (optimized at 0–4°C for acetylation), solvent polarity (e.g., anhydrous DMF for thiourea intermediates), and reaction time (monitored via TLC/HPLC). Yield optimization requires rigorous purification via column chromatography (silica gel, gradient elution) and characterization via -NMR and FT-IR to confirm acetyl group retention and isothiocyanate formation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- -NMR to confirm β-D-configuration and acetyl group positions.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.

- Polarimetry to ensure optical activity aligns with literature values (e.g., [α] = +52° in chloroform).

Discrepancies in spectral data may indicate incomplete acetylation or thiocyanate isomerization, requiring repeat synthesis under inert atmospheres .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow acute toxicity guidelines (similar to methyl thioisocyanate analogs):

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal/ocular exposure.

- Store in airtight containers under nitrogen to prevent moisture-induced degradation.

- Emergency procedures: Immediate rinsing for spills (15 min water flush) and antidote availability (e.g., activated charcoal for accidental ingestion) .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of this compound during glycosylation reactions?

- Methodological Answer : Stability studies require:

- Kinetic monitoring via HPLC at varying temperatures (25–60°C) and solvents (aprotic vs. protic).

- Degradation products (e.g., lactosylamine derivatives) identified via LC-MS.

- Data interpretation: Polar solvents (e.g., DMSO) accelerate thiocyanate hydrolysis, while low temperatures (<10°C) prolong half-life. Contradictory reports on acetonitrile stability may stem from trace water content; thus, Karl Fischer titration is recommended for solvent drying validation .

Q. What mechanistic insights explain contradictory data on the reactivity of this compound with amino-containing biomolecules?

- Methodological Answer : Conflicting kinetic data (e.g., reaction rates with lysine vs. arginine) arise from:

- Steric hindrance from acetyl groups slowing thiourea formation.

- pH-dependent nucleophilicity (optimize at pH 7.4–8.2 for amine activation).

- Experimental design: Use stopped-flow spectroscopy to capture transient intermediates and DFT calculations to model transition states. Discrepancies in literature may reflect unaccounted solvent dielectric effects .

Q. How can researchers design experiments to resolve ambiguities in the compound’s biological activity profiles?

- Methodological Answer : Apply systematic frameworks (e.g., PICOT):

- P opulation: Specific cell lines (e.g., HT-29 for glycosylation studies).

- I ntervention: Dose-response assays (1–100 µM) with/without acetylase inhibitors.

- C omparison: Wild-type vs. glycosylation-deficient mutants.

- O utcome: Quantify glycan binding via SPR or fluorescence polarization.

- T ime: Time-lapse microscopy for real-time uptake kinetics. Meta-analysis of existing data can identify underpowered studies or confounding variables (e.g., endotoxin contamination) .

Methodological Resources

-

Table 1 : Key Techniques for Characterizing this compound

Parameter Technique Critical Considerations Purity HPLC (C18 column) Mobile phase: Acetonitrile/water (70:30) Configuration -NMR Compare coupling constants (J = 8–10 Hz) Stability TGA/DSC Heating rate: 5°C/min under N -

Figure 1 : Workflow for Resolving Data Contradictions (adapted from ):

Hypothesis → Experimental Replication → Statistical Analysis (ANOVA, p < 0.05) → Mechanistic Modeling → Peer Validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.